![molecular formula C11H16Cl2N2O B13478211 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)
1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is a synthetic compound with a unique spirocyclic structure. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. The compound’s molecular formula is C11H14N2O.2ClH, and it has a molecular weight of 263.17 g/mol .
Métodos De Preparación
The synthesis of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 3-chloropyridine with 2-methyl-3-buten-2-ol to form the desired pyridine product.
Reduction Reaction: The pyridine product is then reduced using sodium borohydride to yield the piperidine product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of different solvents and catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of piperazine, quinoline, and pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The exact mechanism of action of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride can be compared with other spirocyclic compounds, such as:
7-fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]: This compound has a similar spirocyclic structure but includes a fluorine atom, which may alter its chemical properties and reactivity.
1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride: This compound is closely related but differs in its chloride content and molecular weight.
The uniqueness of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride lies in its specific spirocyclic structure and its utility as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Propiedades
Fórmula molecular |
C11H16Cl2N2O |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
spiro[1H-furo[3,4-c]pyridine-3,3'-piperidine];dihydrochloride |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-3-11(8-13-4-1)10-6-12-5-2-9(10)7-14-11;;/h2,5-6,13H,1,3-4,7-8H2;2*1H |
Clave InChI |
AMBUHBUZDSZZOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1)C3=C(CO2)C=CN=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


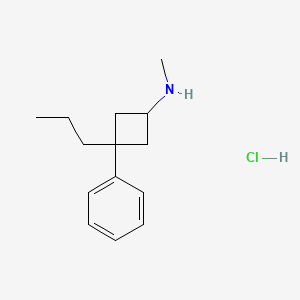
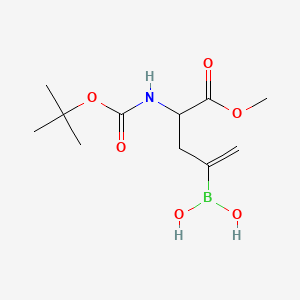
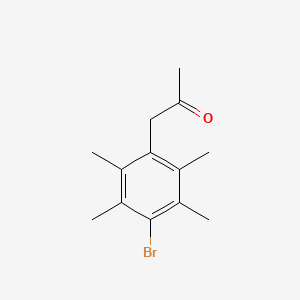
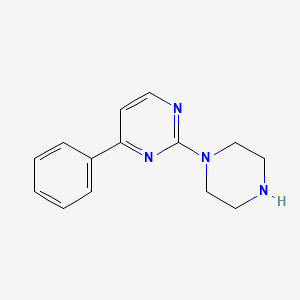
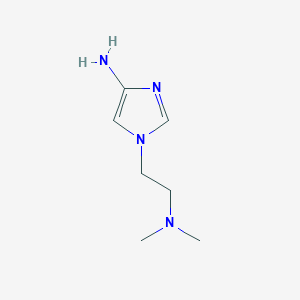
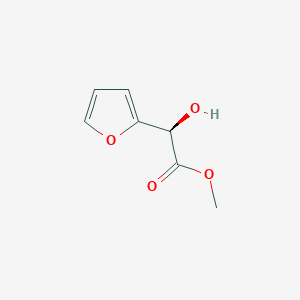

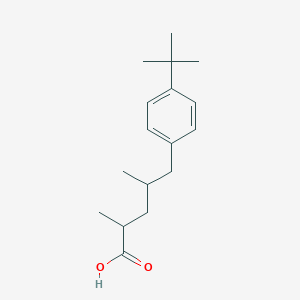
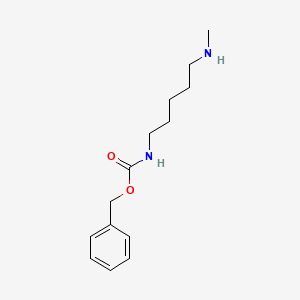
![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)


